molecular formula C20H24N2O5S2 B2883171 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-38-3

4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2883171
CAS RN: 898408-38-3
M. Wt: 436.54
InChI Key: AQIHARFNSGENFJ-UHFFFAOYSA-N
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Description

Spirodecane is a chemical compound that features a cyclohexane ring bound directly to a cyclopentane ring . Azaspirodecane is an analogue in which the cyclohexane group has been replaced with a piperidine .


Molecular Structure Analysis

The molecular structure of compounds similar to your compound, such as decane and spirodecane, have been studied .


Chemical Reactions Analysis

There are studies on the chemical reactions of related compounds. For instance, a kinetic model was built to describe ignition and pyrolysis of n-decane .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like decane and spirodecane have been analyzed .

Scientific Research Applications

Synthesis and Characterization

  • Sulfur-Containing Heterocycles Synthesis : 1-Aroyl-2-styrylsulfonylethene, a precursor for compounds like 4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has been used in synthesizing various sulfur-containing heterocycles. These compounds are characterized using IR and 1H NMR spectral data (Reddy, Babu, & Padmavathi, 2001).

  • Stereochemically Controlled Synthesis : Enantiomers and diastereoisomers of related compounds can be prepared with controlled stereochemistry. This is achieved through acid-catalyzed phenylsulfanyl migration, demonstrating the compound's relevance in stereochemical studies (Eames, Heras, Jones, & Warren, 1996).

  • Thermal Cyclization Studies : Investigations into the thermal cyclization of dihydroxyketone equivalents have shown the influence of the phenylsulfonyl group in the formation of crystalline structures, highlighting its significance in studying reaction courses and stereoisomer formation (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Crystal Structure Analysis

Application in Drug Development

  • Anticonvulsant Agents : While avoiding specific details about drug use, dosage, and side effects, it's noteworthy that derivatives of similar compounds have been synthesized and evaluated for their potential as anticonvulsant agents. This shows the compound's relevance in pharmacological research (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

  • Spiroimidazolidine Derivatives : Studies on spiroimidazolidine derivatives and their pharmacological evaluation demonstrate the compound's significance in the development of new therapeutic agents (Czopek, Zagórska, Kołaczkowski, Bucki, Gryzło, Rychtyk, Pawlowsk, Siwek, Satała, Bojarski, Kubacka, & Filipek, 2016).

  • Hypoglycemic Activity : Research into the hypoglycemic activity of related compounds underscores the compound's potential in diabetes research (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).

Safety and Hazards

Safety data sheets for related compounds like decane provide information on hazards, safety precautions, and first aid measures .

Future Directions

Research on related compounds continues to be a topic of interest. For instance, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes has been used to construct a series of products containing spiro[4,5]decane skeletons . Additionally, new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized for the development of novel bioactive substances .

properties

IUPAC Name

4-(benzenesulfonyl)-8-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-17-7-9-19(10-8-17)28(23,24)21-13-11-20(12-14-21)22(15-16-27-20)29(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIHARFNSGENFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

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